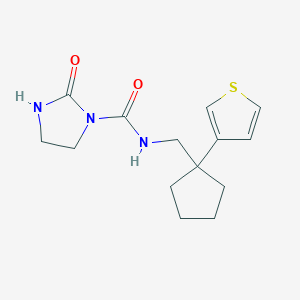

2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound belongs to the class of imidazolidine-1-carboxamides and has been identified as a potent inhibitor of the Bruton's tyrosine kinase (BTK) pathway.

科学的研究の応用

Anti-Inflammatory Applications

Thiophene derivatives have been reported to possess significant anti-inflammatory properties. Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea act as anti-inflammatory agents, which suggests that our compound of interest could potentially be developed into a therapeutic agent for treating inflammation-related conditions .

Antipsychotic and Anti-anxiety Effects

The thiophene nucleus is known to contribute to antipsychotic and anti-anxiety effects in certain drugs. This implies that “2-oxo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide” could be explored for its potential benefits in treating psychiatric disorders .

Antimicrobial and Antifungal Properties

Thiophene compounds are also recognized for their antimicrobial and antifungal activities. This opens up research avenues for our compound as a possible candidate for developing new antimicrobial and antifungal medications .

Anticancer Activity

Thiophene derivatives have shown promise in anticancer research. The presence of a thiophene nucleus in a compound can lead to the development of new anticancer drugs, suggesting that our compound may have applications in cancer treatment strategies .

Kinase Inhibition

Kinases play a pivotal role in various biological processes, and their inhibition is a key therapeutic strategy. Thiophene-containing compounds have been identified as kinase inhibitors , which means that our compound could be valuable in the design of drugs targeting kinases .

Antithrombotic Agent Development

The compound has a structural similarity to known antithrombotic agents. For instance, derivatives like 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) are potent inhibitors of Factor Xa, an enzyme crucial in the coagulation cascade. This suggests that our compound could be explored for its potential use as an oral, direct Factor Xa inhibitor in the prevention and treatment of thromboembolic diseases .

作用機序

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy . It plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a potent inhibitor of FXa . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This interaction clarifies the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The inhibition of FXa produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Pharmacokinetics

The compound is characterized by good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to this property . .

Result of Action

The result of the compound’s action is the prevention and treatment of thromboembolic diseases . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .

特性

IUPAC Name |

2-oxo-N-[(1-thiophen-3-ylcyclopentyl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c18-12-15-6-7-17(12)13(19)16-10-14(4-1-2-5-14)11-3-8-20-9-11/h3,8-9H,1-2,4-7,10H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHSBNWQWLUZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)

![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2760422.png)

![4-Acetamido-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2760426.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2760427.png)

![6-fluoro-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]quinazoline](/img/structure/B2760429.png)